(-)-Benzylmethylphenylsilylacetic Acid
Overview
Description
(-)-Benzylmethylphenylsilylacetic Acid: is a chiral organosilicon compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a silicon atom bonded to a benzyl group, a methyl group, a phenyl group, and an acetic acid moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Benzylmethylphenylsilylacetic Acid typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from benzyl chloride and magnesium in anhydrous ether.
Hydrosilylation: The Grignard reagent is then reacted with methylphenylsilane in the presence of a platinum catalyst to form the corresponding silylated intermediate.
Carboxylation: The silylated intermediate undergoes carboxylation using carbon dioxide to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Benzylmethylphenylsilylacetic Acid can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Formation of silylated carboxylic acids or ketones.
Reduction: Formation of silylated alcohols.
Substitution: Formation of silylated derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (-)-Benzylmethylphenylsilylacetic Acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of biocompatible materials.
Medicine:
Drug Delivery: Its unique structural properties make it a potential candidate for drug delivery systems, improving the solubility and stability of therapeutic agents.
Industry:
Materials Science: this compound can be used in the development of advanced materials with specific properties, such as hydrophobic coatings and adhesives.
Mechanism of Action
The mechanism of action of (-)-Benzylmethylphenylsilylacetic Acid involves its interaction with molecular targets through its silyl group. The silicon atom can form stable bonds with various functional groups, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and material science.
Comparison with Similar Compounds
Benzyltrimethylsilane: Similar structure but lacks the acetic acid moiety.
Phenylmethylsilylpropionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Methylphenylsilylacetic Acid: Similar structure but lacks the benzyl group.
Uniqueness:
Structural Diversity: The presence of benzyl, methyl, phenyl, and acetic acid groups in (-)-Benzylmethylphenylsilylacetic Acid provides a unique combination of properties that are not found in similar compounds.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-(benzyl-methyl-phenylsilyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQZCPYHVQEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216149 | |
Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95349-35-2, 95373-54-9 | |
Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95349-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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